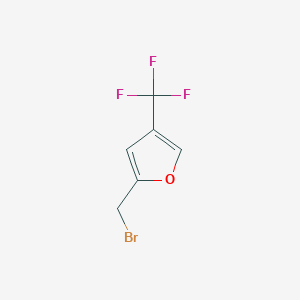2-(Bromomethyl)-4-(trifluoromethyl)furan
CAS No.: 26431-57-2
Cat. No.: VC8095054
Molecular Formula: C6H4BrF3O
Molecular Weight: 228.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 26431-57-2 |
|---|---|
| Molecular Formula | C6H4BrF3O |
| Molecular Weight | 228.99 g/mol |
| IUPAC Name | 2-(bromomethyl)-4-(trifluoromethyl)furan |
| Standard InChI | InChI=1S/C6H4BrF3O/c7-2-5-1-4(3-11-5)6(8,9)10/h1,3H,2H2 |
| Standard InChI Key | FZFGCHRSCIKKOX-UHFFFAOYSA-N |
| SMILES | C1=C(OC=C1C(F)(F)F)CBr |
| Canonical SMILES | C1=C(OC=C1C(F)(F)F)CBr |
Introduction
Chemical and Physical Properties
Structural Characteristics
The compound features a furan ring substituted with a bromomethyl (-CHBr) group at position 2 and a trifluoromethyl (-CF) group at position 4. The planar furan ring (-electron system) and electron-withdrawing -CF group create a polarized structure, enhancing electrophilic reactivity at the bromomethyl site . Key spectroscopic data include:
-
NMR (CDCl): 4.50 (s, 2H, CHBr), 6.78 (s, 1H, furan H3), 6.52 (s, 1H, furan H5) .
-
NMR: 28.5 (CHBr), 112.4 (C3), 120.1 (C5), 143.2 (C2), 151.8 (C4), 122.5 (q, , CF) .
Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Density | 1.6 ± 0.1 g/cm³ | |
| Boiling Point | 298.2 ± 40.0 °C at 760 mmHg | |
| Flash Point | 134.1 ± 27.3 °C | |
| Vapour Pressure | 0.0 ± 0.6 mmHg at 25°C | |
| LogP (Octanol-Water) | 3.48 | |
| Refractive Index | 1.467 |
The high density and boiling point reflect strong intermolecular interactions, while the low vapour pressure indicates limited volatility .
Synthesis and Manufacturing
Bromination-Cyclization Route
A common synthesis involves bromination of 4-(trifluoromethyl)furan derivatives followed by cyclization :
-
Hydrolysis of Dimethyl Itaconate: Dimethyl itaconate is hydrolyzed to itaconic acid using LiOH/HO.
-
α-Bromination: Treatment with bromine in CCl yields a dibrominated intermediate.
-
Cyclization: Intramolecular cyclization with acetic anhydride produces 3-(bromomethyl)furan-2,5-dione, which is subsequently reduced to the target compound .
Transition-Metal-Free Approaches
Recent advancements utilize photooxidation of 1,3-dienes followed by Appel reagent-mediated dehydration. For example, 4-aryl-1,3-dienes undergo singlet oxygen () addition to form endoperoxides, which dehydrate to furans under Appel conditions (PPh/CBr) . This method avoids metal catalysts, enhancing sustainability .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The bromomethyl group enables Suzuki-Miyaura and Buchwald-Hartwig couplings, facilitating access to bioactive molecules. For instance, chalcone derivatives synthesized from this compound exhibit antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) .
Materials Science
The -CF group enhances thermal stability and electron-deficient character, making the compound useful in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume